molecular formula C11H13ClFN B13331600 3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine

3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine

Cat. No.: B13331600
M. Wt: 213.68 g/mol
InChI Key: BPWDYVJYZQXAAR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-chlorophenyl group and a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced through a fluoromethylation reaction, which may involve the use of reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is used as a tool in chemical biology studies to probe biological pathways and molecular interactions.

    Industrial Chemistry: The compound is explored for its potential use in industrial processes, such as catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)pyrrolidine: Lacks the fluoromethyl group, which may result in different chemical and biological properties.

    4-(Fluoromethyl)pyrrolidine: Lacks the 4-chlorophenyl group, which may affect its reactivity and applications.

    3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and interactions.

Uniqueness

3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine is unique due to the presence of both the 4-chlorophenyl and fluoromethyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(fluoromethyl)pyrrolidine

InChI

InChI=1S/C11H13ClFN/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,5-7H2

InChI Key

BPWDYVJYZQXAAR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C2=CC=C(C=C2)Cl)CF

Origin of Product

United States

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